molecular formula C25H19F3O5 B11647010 7-(benzyloxy)-3-(3,4-dimethoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one

7-(benzyloxy)-3-(3,4-dimethoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B11647010
M. Wt: 456.4 g/mol
InChI Key: BFNDIZPUHOMILN-UHFFFAOYSA-N
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Description

7-(Benzyloxy)-3-(3,4-dimethoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound belonging to the flavone class Flavones are a group of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(benzyloxy)-3-(3,4-dimethoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and 2-hydroxyacetophenone.

    Formation of Chalcone Intermediate: The first step involves the Claisen-Schmidt condensation of 3,4-dimethoxybenzaldehyde with 2-hydroxyacetophenone in the presence of a base like sodium hydroxide to form a chalcone intermediate.

    Cyclization: The chalcone intermediate undergoes cyclization in the presence of an acid catalyst, such as hydrochloric acid, to form the flavone core.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide.

    Benzyloxy Group Addition: Finally, the benzyloxy group is added through an etherification reaction using benzyl bromide and a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy and methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the flavone core, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce hydroxylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, 7-(benzyloxy)-3-(3,4-dimethoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one has been studied for its potential as an antioxidant and anti-inflammatory agent. Its ability to scavenge free radicals and inhibit inflammatory pathways makes it a candidate for therapeutic applications.

Medicine

In medicine, this compound is being investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth, making it a promising lead compound for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as UV-absorbing coatings or fluorescent dyes.

Mechanism of Action

The mechanism of action of 7-(benzyloxy)-3-(3,4-dimethoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound can donate electrons to neutralize free radicals, thereby preventing oxidative damage to cells.

    Anti-inflammatory Activity: It inhibits key enzymes in the inflammatory pathway, such as cyclooxygenase and lipoxygenase, reducing the production of pro-inflammatory mediators.

    Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxyflavone: Similar in structure but lacks the benzyloxy and trifluoromethyl groups.

    3,4-Dimethoxyflavone: Similar but lacks the benzyloxy and trifluoromethyl groups.

    7-(Benzyloxy)-4H-chromen-4-one: Similar but lacks the dimethoxyphenyl and trifluoromethyl groups.

Uniqueness

The uniqueness of 7-(benzyloxy)-3-(3,4-dimethoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the benzyloxy and dimethoxyphenyl groups contribute to its antioxidant and anti-inflammatory properties.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C25H19F3O5

Molecular Weight

456.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-phenylmethoxy-2-(trifluoromethyl)chromen-4-one

InChI

InChI=1S/C25H19F3O5/c1-30-19-11-8-16(12-21(19)31-2)22-23(29)18-10-9-17(32-14-15-6-4-3-5-7-15)13-20(18)33-24(22)25(26,27)28/h3-13H,14H2,1-2H3

InChI Key

BFNDIZPUHOMILN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(OC3=C(C2=O)C=CC(=C3)OCC4=CC=CC=C4)C(F)(F)F)OC

Origin of Product

United States

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